molecular formula C13H7Cl5O3S B13559137 Pentachlorophenyl 4-methylbenzene-1-sulfonate CAS No. 6845-38-1

Pentachlorophenyl 4-methylbenzene-1-sulfonate

Cat. No.: B13559137
CAS No.: 6845-38-1
M. Wt: 420.5 g/mol
InChI Key: VXPDKNCEACJTHB-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentachlorophenyl 4-methylbenzene-1-sulfonate is an organochlorine compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple chlorine atoms attached to a phenyl ring, making it highly reactive and useful in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentachlorophenyl 4-methylbenzene-1-sulfonate typically involves the sulfonation of 2,3,4,5,6-pentachlorophenol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentachlorophenyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include various substituted phenols and sulfonates.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include sulfides and thiols.

Scientific Research Applications

2,3,4,5,6-Pentachlorophenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentachlorophenyl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The electron-withdrawing chlorine atoms increase the electrophilicity of the phenyl ring, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6-Pentachlorophenyl 4-methylbenzene-1-sulfonate is unique due to the combination of multiple chlorine atoms and a sulfonate group, which imparts distinct chemical properties. This combination makes it highly reactive and versatile in various applications, distinguishing it from other similar compounds .

Properties

CAS No.

6845-38-1

Molecular Formula

C13H7Cl5O3S

Molecular Weight

420.5 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C13H7Cl5O3S/c1-6-2-4-7(5-3-6)22(19,20)21-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3

InChI Key

VXPDKNCEACJTHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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